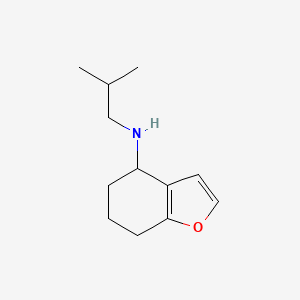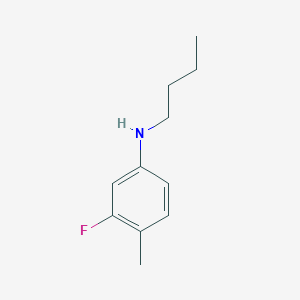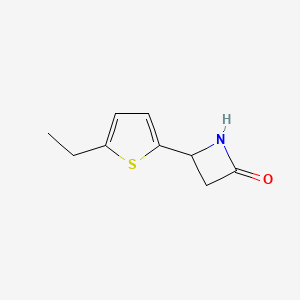
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine: is an organic compound belonging to the class of benzofurans. This compound is characterized by a benzofuran ring system fused with a tetrahydroamine group and a 2-methylpropyl substituent. Benzofurans are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the benzofuran ring can be constructed through cyclization reactions involving reagents like Lewis acids or bases .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions include various substituted benzofurans, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological studies due to its potential pharmacological activities. It is investigated for its role as a ligand in receptor binding studies and its potential therapeutic effects. Research is ongoing to explore its efficacy in treating various diseases, including neurological disorders and cancer .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and pharmaceuticals. Its derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Isobutanol (2-Methylpropan-1-ol): A related compound with a similar 2-methylpropyl group but lacking the benzofuran ring.
Phenylalanine Derivatives: Compounds containing phenylalanine or its derivatives, which share structural similarities with the benzofuran ring system.
Uniqueness: N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine stands out due to its unique combination of a benzofuran ring and a tetrahydroamine group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-13-11-4-3-5-12-10(11)6-7-14-12/h6-7,9,11,13H,3-5,8H2,1-2H3 |
InChI Key |
OITQIBNYXHCQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCCC2=C1C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13270377.png)

amine](/img/structure/B13270384.png)
![2-(Aminomethyl)-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane-7,7-dione](/img/structure/B13270391.png)


![1-[(Difluoromethyl)sulfanyl]-2,4-dimethylbenzene](/img/structure/B13270402.png)

amine](/img/structure/B13270408.png)


![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13270426.png)

![1-Fluoro-3-[(oxolan-3-yl)amino]propan-2-ol](/img/structure/B13270445.png)
